molecular formula C14H23NO4 B8518042 6-(TERT-BUTYL) 5-METHYL 6-AZASPIRO[2.5]OCTANE-5,6-DICARBOXYLATE

6-(TERT-BUTYL) 5-METHYL 6-AZASPIRO[2.5]OCTANE-5,6-DICARBOXYLATE

Cat. No.: B8518042
M. Wt: 269.34 g/mol
InChI Key: DMMCPCDEDSSWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(TERT-BUTYL) 5-METHYL 6-AZASPIRO[25]OCTANE-5,6-DICARBOXYLATE is a complex organic compound known for its unique spirocyclic structure This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(TERT-BUTYL) 5-METHYL 6-AZASPIRO[2.5]OCTANE-5,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate with methylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6-(TERT-BUTYL) 5-METHYL 6-AZASPIRO[2.5]OCTANE-5,6-DICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(TERT-BUTYL) 5-METHYL 6-AZASPIRO[2.5]OCTANE-5,6-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(TERT-BUTYL) 5-METHYL 6-AZASPIRO[2.5]OCTANE-5,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 6-(TERT-BUTYL) 5-METHYL 6-AZASPIRO[2Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for specific research and industrial purposes .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

6-O-tert-butyl 7-O-methyl 6-azaspiro[2.5]octane-6,7-dicarboxylate

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-7-14(5-6-14)9-10(15)11(16)18-4/h10H,5-9H2,1-4H3

InChI Key

DMMCPCDEDSSWGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)CC1C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice cooled solution of 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid (racemic mixture) (D1) (500 mg, 0.78 mmol) in Et2O/MeOH (10/5 ml), TMSCHN2 2M sol in Et2O (1.5 ml, 2.94 mmol) was added and the resulting mixture was stirred 2 hrs at 0° C. then 18 hrs at RT. After solvent evaporation the crude residue was loaded onto SPE-Si cartridge (10 g) eluting with DCM. Collected fractions after solvent evaporation afforded the title compound (D4) (420 mg) as a clear oil.
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